

An In-depth Technical Guide to the Mechanism of Action of NSC 15364

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 15364

Cat. No.: B1267512

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Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.^{[1][2][3]} The primary mechanism of action of **NSC 15364** is the prevention of VDAC1 oligomerization.^{[1][2][3]} Under cellular stress conditions, such as those that trigger apoptosis or ferroptosis, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers. This process is believed to form a large pore in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors and contributing to mitochondrial dysfunction.^{[4][5]} **NSC 15364**, by directly interacting with VDAC1, sterically hinders this self-association, thereby maintaining VDAC1 in its monomeric state and preserving mitochondrial integrity.^{[1][2][3]}

This inhibitory action on VDAC1 oligomerization positions **NSC 15364** as a modulator of several critical cell death pathways, including apoptosis and ferroptosis, and has shown relevance in neuroinflammatory contexts.

Modulation of Cell Death Pathways

Inhibition of Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway. A key event in this cascade is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins, such as cytochrome c, into the cytosol. VDAC1 oligomerization is a critical step in forming the pore through which these proteins are released.

By preventing VDAC1 from forming these oligomeric pores, **NSC 15364** effectively inhibits the release of cytochrome c and other pro-apoptotic factors.[4] This, in turn, prevents the activation of the downstream caspase cascade and ultimately leads to the inhibition of apoptosis.[1][2][3] The anti-apoptotic effect of **NSC 15364** has been observed in various cell lines in response to different apoptotic stimuli.

Suppression of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Mitochondria are a major source of reactive oxygen species (ROS), which drive this lipid peroxidation. Recent studies have implicated VDAC1 oligomerization in the mechanisms underlying ferroptosis.

NSC 15364 has been shown to suppress ferroptosis induced by stimuli such as cysteine deprivation or treatment with the ferroptosis-inducing agent RSL3.[6][7] The inhibition of VDAC1 oligomerization by **NSC 15364** leads to a reduction in mitochondrial ROS accumulation and suppresses mitochondrial membrane potential hyperpolarization, both of which are associated with ferroptosis.[6] This suggests that VDAC1 oligomerization is a key event in mitochondrial dysfunction during ferroptosis, and its inhibition by **NSC 15364** is protective.

Quantitative Data Summary

While the literature describes the effects of **NSC 15364** in a dose-dependent manner, specific IC50 or binding affinity (Kd) values are not consistently reported across studies. The following table summarizes the available quantitative and semi-quantitative data.

Parameter	Value/Observation	Cell Context	Reference
VDAC1 Oligomerization Inhibition	Significantly decreased by over 60%	H1299 cells	[6]
Cell Viability (Ferroptosis)	Dose-dependent restoration of cell viability after cysteine deprivation	MDA-MB-231 and HEYA8 cells	[6][8]
Lipid Peroxidation (Ferroptosis)	Suppressed the increase in lipid peroxidation	Cysteine-deprived cells	[6]
Mitochondrial ROS (Ferroptosis)	Blocked mitochondrial ROS accumulation	Cysteine-deprived H1299 cells	[6]
Mitochondrial Membrane Potential	Suppressed hyperpolarization	Cysteine-deprived H1299 cells	[6]
Concentration Used in Experiments	100 μ M	MDA-MB-231 cells	[8]

Signaling Pathway Involvement

The cGAS-STING Pathway in Neuroinflammation

In the context of Alzheimer's disease models, mitochondrial dysfunction can lead to the leakage of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines.

NSC 15364 has been shown to suppress the activation of the cGAS-STING pathway in an Alzheimer's disease mouse model. By inhibiting VDAC1 oligomerization, **NSC 15364** is proposed to prevent the release of mtDNA into the cytosol, thereby blocking the initial trigger for cGAS activation and the subsequent inflammatory cascade. This results in reduced levels of

phosphorylated STING, TBK1, and IRF3, as well as downstream inflammatory mediators like TNF- α , IL-6, and IL-1 β .

Experimental Protocols

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with **NSC 15364**.

- **Cell Culture and Treatment:** Culture cells to the desired confluency. Treat the cells with **NSC 15364** at various concentrations for a predetermined duration. Include appropriate positive (e.g., an apoptosis or ferroptosis inducer) and negative (vehicle control) controls.
- **Cell Harvesting and Washing:** Harvest the cells by scraping, and wash them twice with phosphate-buffered saline (PBS).
- **Chemical Cross-linking:** Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml. Add the membrane-permeable cross-linker ethylene glycol bis(succinimidylsuccinate) (EGS) to a final concentration of 50-300 μ M. Incubate for 15-30 minutes at 30°C.
- **Quenching:** Stop the cross-linking reaction by adding Tris-HCl (pH 7.8) to a final concentration of 20 mM and incubate for 5 minutes at room temperature.
- **Lysis and Protein Quantification:** Pellet the cells by centrifugation. Lyse the cells in an appropriate lysis buffer (e.g., NP-40 lysis buffer) and determine the protein concentration using a standard method like the BCA assay.
- **SDS-PAGE and Western Blotting:** Subject equal amounts of protein (e.g., 30-50 μ g) to SDS-PAGE on a 10% acrylamide gel under reducing conditions. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. Use an appropriate HRP-conjugated secondary antibody and detect the bands using an ECL substrate. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.

Measurement of Mitochondrial ROS (MitoSOX Assay)

This protocol outlines the use of the MitoSOX Red reagent with flow cytometry to measure mitochondrial superoxide levels.

- **Cell Culture and Treatment:** Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with **NSC 15364** and/or a ROS-inducing agent.
- **MitoSOX Staining:** Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in pre-warmed HBSS or cell culture medium to a final working concentration of 2.5-5 μ M.
- **Incubation:** Remove the culture medium from the cells and incubate them with the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.
- **Washing:** Gently wash the cells three times with pre-warmed PBS or HBSS.
- **Cell Harvesting:** Detach the cells using trypsin and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
- **Flow Cytometry Analysis:** Analyze the cells on a flow cytometer. Excite the MitoSOX probe with a laser at ~510 nm and detect the emission at ~580 nm (typically in the PE channel). Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.

Assessment of cGAS-STING Pathway Activation (Western Blot)

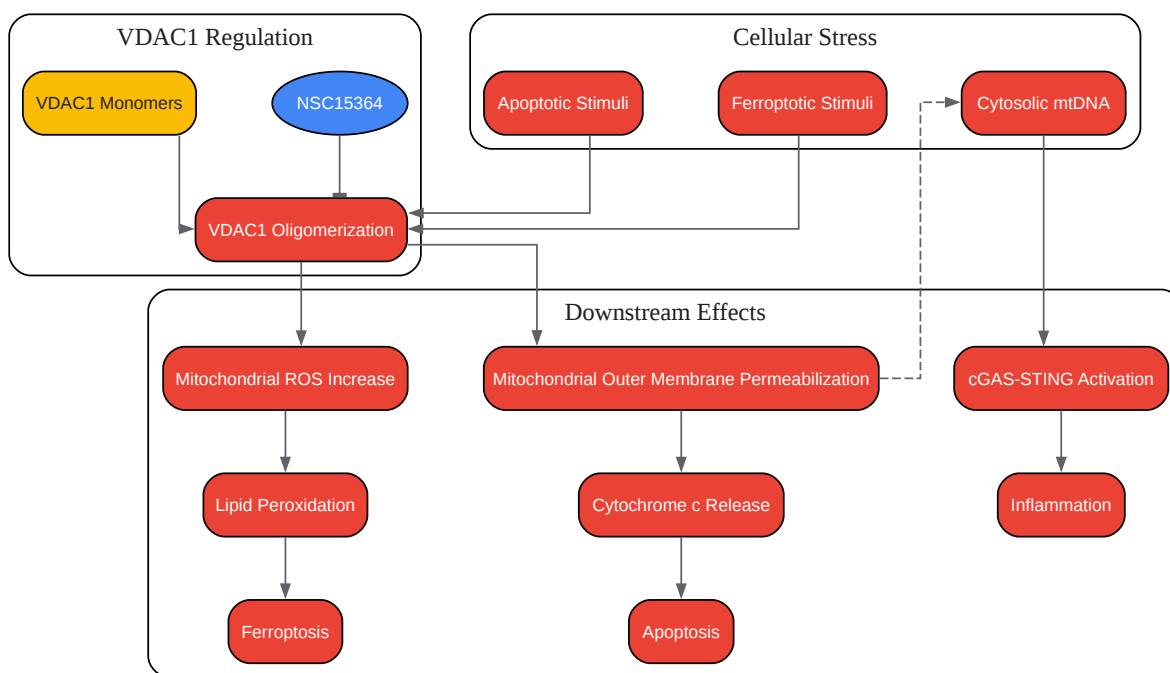
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.

- **Cell Culture and Treatment:** Culture cells and treat with **NSC 15364** followed by a cGAS-STING pathway activator (e.g., cytosolic dsDNA, cGAMP, or a relevant pathological stimulus).
- **Cell Lysis and Protein Quantification:** Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration.
- **SDS-PAGE and Western Blotting:** Perform SDS-PAGE and Western blotting as described for the VDAC1 oligomerization assay.
- **Antibody Probing:** Probe the membranes with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated

IRF3 (p-IRF3), and total IRF3. Use a loading control such as β -actin or GAPDH to ensure equal protein loading.

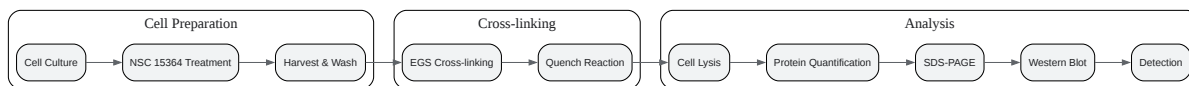
- Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations



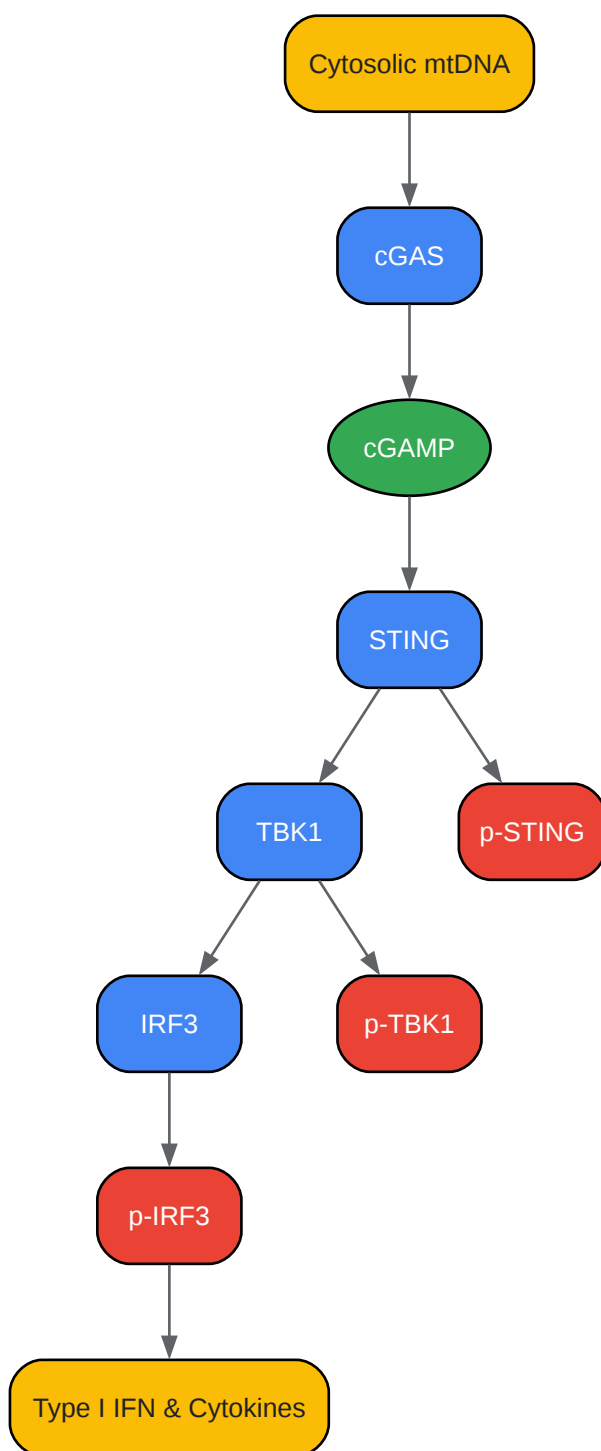
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Caption: Core mechanism of **NSC 15364** action.



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Caption: VDAC1 oligomerization assay workflow.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of NSC 15364]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267512#nsc-15364-mechanism-of-action]

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